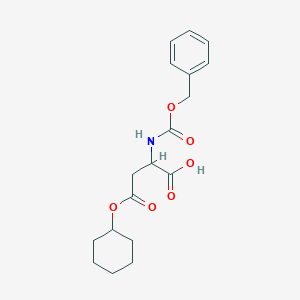
N-Cbz-O4-cyclohexyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cbz-O4-cyclohexyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a cyclohexyl group. This compound is primarily used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-O4-cyclohexyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a Cbz group. This is achieved by reacting L-aspartic acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
N-Cbz-O4-cyclohexyl-L-aspartic acid undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenolysis: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Cbz group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
N-Cbz-O4-cyclohexyl-L-aspartic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: Employed in the development of peptide-based drugs and inhibitors.
Biological Studies: Utilized in studying enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Cbz-O4-cyclohexyl-L-aspartic acid primarily involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during the synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Cbz group is removed by hydrogenolysis, yielding the free amino acid .
相似化合物的比较
Similar Compounds
N-Boc-O4-cyclohexyl-L-aspartic acid: Similar to N-Cbz-O4-cyclohexyl-L-aspartic acid but uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-O4-cyclohexyl-L-aspartic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
This compound is unique due to its specific protecting group (Cbz), which offers stability under both acidic and basic conditions. This makes it particularly useful in multi-step organic syntheses where other protecting groups might not be as stable .
属性
IUPAC Name |
4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQHBWAORFCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)

![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
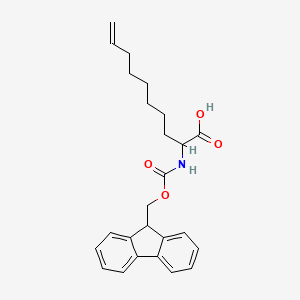
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)
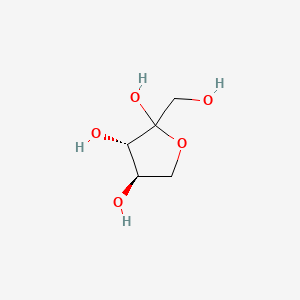
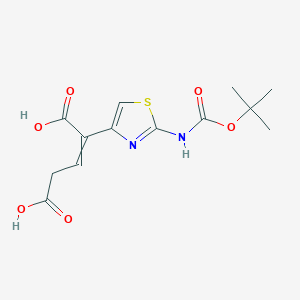
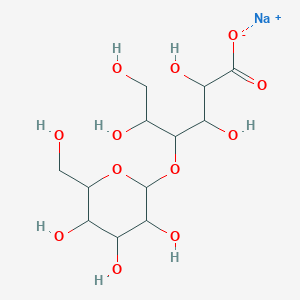
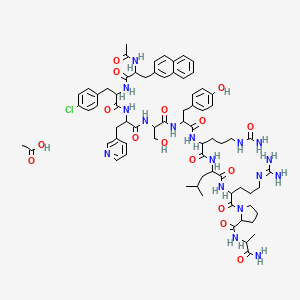
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13393417.png)
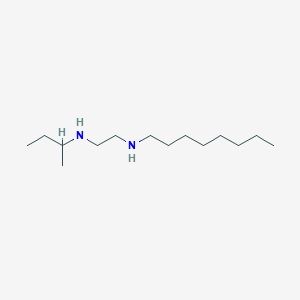
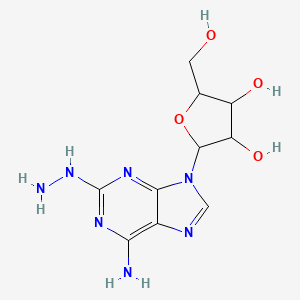
![N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13393428.png)
![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate](/img/structure/B13393439.png)
